Cas no 296796-57-1 (5-(4-aminophenoxy)-2-(4-methylphenyl)-2,3-dihydro-1H-isoindole-1,3-dione)
5-(4-aminophenoxy)-2-(4-methylphenyl)-2,3-dihydro-1H-isoindole-1,3-dione Chemical and Physical Properties
Names and Identifiers
-
- 5-(4-aminophenoxy)-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione
- 5-(4-aminophenoxy)-2-(4-methylphenyl)-2,3-dihydro-1H-isoindole-1,3-dione
- 5-(4-aminophenoxy)-2-(4-methylphenyl)isoindole-1,3-dione
- Z199532226
- GS-9763
- 5-(4-Aminophenoxy)-2-(p-tolyl)isoindoline-1,3-dione
- EN300-25384
- AKOS000734269
- BRD-K30257507-001-01-1
- Oprea1_876219
- Oprea1_431593
- 296796-57-1
- STK746596
- CS-0349039
-
- MDL: MFCD00371659
- Inchi: 1S/C21H16N2O3/c1-13-2-6-15(7-3-13)23-20(24)18-11-10-17(12-19(18)21(23)25)26-16-8-4-14(22)5-9-16/h2-12H,22H2,1H3
- InChI Key: LGNHBCQKXYJIBD-UHFFFAOYSA-N
- SMILES: O(C1C=CC(=CC=1)N)C1C=CC2C(N(C3C=CC(C)=CC=3)C(C=2C=1)=O)=O
Computed Properties
- Exact Mass: 344.11609238Da
- Monoisotopic Mass: 344.11609238Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 26
- Rotatable Bond Count: 3
- Complexity: 535
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topological Polar Surface Area: 72.6Ų
5-(4-aminophenoxy)-2-(4-methylphenyl)-2,3-dihydro-1H-isoindole-1,3-dione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-25384-1g |
5-(4-aminophenoxy)-2-(4-methylphenyl)-2,3-dihydro-1H-isoindole-1,3-dione |
296796-57-1 | 90% | 1g |
$743.0 | 2023-09-14 | |
| Enamine | EN300-25384-5g |
5-(4-aminophenoxy)-2-(4-methylphenyl)-2,3-dihydro-1H-isoindole-1,3-dione |
296796-57-1 | 90% | 5g |
$2152.0 | 2023-09-14 | |
| Enamine | EN300-25384-10g |
5-(4-aminophenoxy)-2-(4-methylphenyl)-2,3-dihydro-1H-isoindole-1,3-dione |
296796-57-1 | 90% | 10g |
$3191.0 | 2023-09-14 | |
| Enamine | EN300-25384-0.05g |
5-(4-aminophenoxy)-2-(4-methylphenyl)-2,3-dihydro-1H-isoindole-1,3-dione |
296796-57-1 | 95% | 0.05g |
$174.0 | 2024-06-19 | |
| Enamine | EN300-25384-0.1g |
5-(4-aminophenoxy)-2-(4-methylphenyl)-2,3-dihydro-1H-isoindole-1,3-dione |
296796-57-1 | 95% | 0.1g |
$257.0 | 2024-06-19 | |
| Enamine | EN300-25384-0.25g |
5-(4-aminophenoxy)-2-(4-methylphenyl)-2,3-dihydro-1H-isoindole-1,3-dione |
296796-57-1 | 95% | 0.25g |
$367.0 | 2024-06-19 | |
| Enamine | EN300-25384-0.5g |
5-(4-aminophenoxy)-2-(4-methylphenyl)-2,3-dihydro-1H-isoindole-1,3-dione |
296796-57-1 | 95% | 0.5g |
$579.0 | 2024-06-19 | |
| Enamine | EN300-25384-1.0g |
5-(4-aminophenoxy)-2-(4-methylphenyl)-2,3-dihydro-1H-isoindole-1,3-dione |
296796-57-1 | 95% | 1.0g |
$743.0 | 2024-06-19 | |
| Enamine | EN300-25384-2.5g |
5-(4-aminophenoxy)-2-(4-methylphenyl)-2,3-dihydro-1H-isoindole-1,3-dione |
296796-57-1 | 95% | 2.5g |
$1454.0 | 2024-06-19 | |
| Enamine | EN300-25384-5.0g |
5-(4-aminophenoxy)-2-(4-methylphenyl)-2,3-dihydro-1H-isoindole-1,3-dione |
296796-57-1 | 95% | 5.0g |
$2152.0 | 2024-06-19 |
5-(4-aminophenoxy)-2-(4-methylphenyl)-2,3-dihydro-1H-isoindole-1,3-dione Related Literature
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
Additional information on 5-(4-aminophenoxy)-2-(4-methylphenyl)-2,3-dihydro-1H-isoindole-1,3-dione
5-(4-Aminophenoxy)-2-(4-methylphenyl)-2,3-dihydro-1H-isoindole-1,3-dione: A Comprehensive Overview
The compound CAS No 296796-57-1, also known as 5-(4-aminophenoxy)-2-(4-methylphenyl)-2,3-dihydro-1H-isoindole-1,3-dione, is a highly specialized organic molecule with significant potential in various fields of chemistry and pharmacology. This compound has garnered attention due to its unique structural features and promising biological activities. Recent advancements in synthetic methodologies and bioactivity studies have further highlighted its potential applications in drug discovery and material science.
The molecular structure of 5-(4-aminophenoxy)-2-(4-methylphenyl)-2,3-dihydro-1H-isoindole-1,3-dione is characterized by a complex arrangement of functional groups. The isoindole core serves as a central scaffold, with substituents including a 4-amino phenoxy group and a 4-methyl phenyl group. These substituents contribute to the compound's versatility, enabling it to participate in diverse chemical reactions and interactions. The presence of the amino group introduces nucleophilic properties, while the methyl group enhances hydrophobicity, making this compound suitable for a wide range of applications.
Recent research has focused on the synthesis and characterization of this compound. Studies have demonstrated that the synthesis of CAS No 296796-57-1 can be achieved through a multi-step process involving coupling reactions, oxidation, and cyclization. These methods have been optimized to improve yield and purity, making the compound more accessible for further studies. The isolation and purification steps are critical to ensure the integrity of the product, which is essential for subsequent biological evaluations.
The biological activity of 5-(4-aminophenoxy)-2-(4-methylphenyl)-2,3-dihydro-1H-isoindole-1,3-dione has been extensively investigated in recent years. Preclinical studies have revealed its potential as an anti-tumor agent, with promising results in inhibiting the growth of various cancer cell lines. The compound's ability to modulate key signaling pathways involved in cell proliferation and apoptosis makes it a valuable candidate for anti-cancer drug development. Additionally, research has shown that this compound exhibits anti-inflammatory properties, suggesting its potential application in treating inflammatory diseases.
In terms of pharmacokinetics, studies have indicated that CAS No 296796-57-1 has favorable absorption and bioavailability profiles. Its ability to penetrate cellular membranes efficiently enhances its efficacy as a therapeutic agent. Furthermore, preliminary toxicological studies have demonstrated that the compound exhibits low toxicity at therapeutic doses, which is a critical factor for its potential use in clinical settings.
The application of computational chemistry tools has provided deeper insights into the molecular interactions of this compound. Molecular docking studies have revealed that the isoindole core plays a pivotal role in binding to target proteins. The substituents on the molecule further enhance its binding affinity by creating favorable interactions such as hydrogen bonding and hydrophobic interactions. These findings have guided the design of more potent analogs with improved pharmacokinetic properties.
Recent advancements in green chemistry have also influenced the synthesis of 5-(4-aminophenoxy)-2-(4-methylphenyl)-2,3-dihydro-1H-isoindole-1,3-dione. Researchers have explored environmentally friendly reaction conditions to minimize waste and reduce the environmental footprint of its production. These efforts align with global initiatives to promote sustainable chemical practices.
In conclusion, CAS No 296796-57-1, or 5-(4-amino phenoxy)-2-(4-methyl phenyl)-2,3-dihydro isoindole dione, represents a significant advancement in organic chemistry with broad implications for drug discovery and material science. Its unique structure, coupled with promising biological activities and favorable pharmacokinetic profiles, positions it as a valuable tool for addressing unmet medical needs. Continued research into its properties and applications will undoubtedly unlock new opportunities for its utilization in various fields.
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